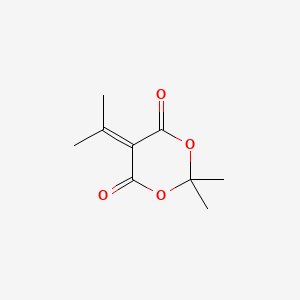

2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-dimethyl-5-propan-2-ylidene-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-5(2)6-7(10)12-9(3,4)13-8(6)11/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPGWFAZUEHWZIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1C(=O)OC(OC1=O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176856 | |

| Record name | 2,2-Dimethyl-5-(1-methylethylidene)-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2231-66-5 | |

| Record name | 2,2-Dimethyl-5-(1-methylethylidene)-1,3-dioxane-4,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2231-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-5-(1-methylethylidene)-1,3-dioxane-4,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002231665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethyl-5-(1-methylethylidene)-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-5-(1-methylethylidene)-1,3-dioxane-4,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione

Abstract: This technical guide provides an in-depth exploration of the synthesis of 2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione, a pivotal building block in modern organic synthesis. More commonly known as isopropylidene Meldrum's acid, this compound's versatility stems from its unique structural features, including a reactive exocyclic double bond and the inherent reactivity of the Meldrum's acid core.[1] This document details the underlying reaction mechanism, provides a robust experimental protocol, outlines comprehensive characterization techniques, and offers a practical troubleshooting guide. It is intended for researchers, chemists, and professionals in the field of drug development and materials science who require a thorough and practical understanding of this important synthetic intermediate.

Introduction and Significance

This compound is a derivative of Meldrum's acid, an organic compound first synthesized in 1908.[2][3][4] Meldrum's acid itself is renowned for the high acidity of its C-5 methylene protons (pKa = 4.97), a consequence of the rigid cyclic structure that constrains the ester carbonyl groups in a conformation that maximizes the stability of the corresponding enolate.[2][3][5]

The isopropylidene derivative is synthesized via a Knoevenagel condensation between Meldrum's acid and acetone.[6] This reaction transforms the nucleophilic C-5 position into a highly reactive electrophilic center. The resulting α,β-unsaturated system makes the compound a valuable precursor for a multitude of synthetic transformations, including:

-

Diels-Alder Reactions: The electron-deficient double bond acts as a potent dienophile.[2][3]

-

Michael Additions: It readily accepts nucleophiles at the β-position.

-

Heterocyclic Synthesis: It serves as a versatile scaffold for constructing complex ring systems.[7]

-

Ketene Generation: Pyrolysis of alkylidene derivatives of Meldrum's acid leads to the formation of highly reactive ketene intermediates by eliminating acetone and carbon dioxide.[2][3]

Given its broad utility, a mastery of its synthesis is fundamental for chemists leveraging its reactivity for the construction of complex molecular architectures, including natural products and pharmaceutically active compounds.[3][5][7]

The Knoevenagel Condensation: Mechanism and Rationale

The synthesis of this compound is a classic example of the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene compound (Meldrum's acid) to a carbonyl group (acetone), followed by a dehydration step to yield an α,β-unsaturated product.[8]

The key mechanistic steps are as follows:

-

Enolate Formation: Meldrum's acid, being highly acidic, is readily deprotonated at the C-5 position by a weak base (or in some cases, the reaction can proceed without an explicit base catalyst) to form a stabilized enolate.[6][8]

-

Nucleophilic Attack: The enolate anion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of acetone. This step forms a tetrahedral alkoxide intermediate.

-

Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the base catalyst or a protic solvent, to yield a β-hydroxy adduct.

-

Dehydration: Under the reaction conditions, this β-hydroxy intermediate readily undergoes dehydration (elimination of a water molecule) to form the final, stable conjugated product, this compound.

The driving force for the dehydration step is the formation of a highly conjugated and thermodynamically stable π-system.

Caption: Figure 1: Knoevenagel Condensation Mechanism

Detailed Experimental Protocol

This protocol is a robust and reproducible method for the synthesis of this compound.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Meldrum's Acid | 144.13 | 10.0 g | 0.0694 | Must be dry. Can be recrystallized from acetone/hexane if necessary.[9] |

| Acetone | 58.08 | 10.1 mL | 0.139 | Reagent grade, used as solvent and reactant. |

| Piperidine | 85.15 | 0.3 mL | 0.0030 | Catalyst. |

| Acetic Acid | 60.05 | 0.6 mL | 0.0105 | Co-catalyst. |

| Dichloromethane | 84.93 | 100 mL | - | For work-up. |

| Saturated aq. NH₄Cl | - | 50 mL | - | For work-up. |

| Brine | - | 50 mL | - | For work-up. |

| Anhydrous MgSO₄ | 120.37 | ~5 g | - | Drying agent. |

Step-by-Step Procedure

Caption: Figure 2: Experimental Workflow

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Meldrum's acid (10.0 g, 0.0694 mol).

-

Dissolution: Add acetone (10.1 mL, 0.139 mol). Stir until the Meldrum's acid is fully dissolved.

-

Catalyst Addition: To the stirred solution, add piperidine (0.3 mL, 0.0030 mol) followed by glacial acetic acid (0.6 mL, 0.0105 mol). The addition of piperidine often results in a slight warming of the mixture and a color change to yellow.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The product spot should be significantly less polar than the starting Meldrum's acid.

-

Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of saturated aqueous ammonium chloride solution.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (50 mL).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization from a minimal amount of hot hexane with a small amount of ethyl acetate to yield the product as a white to pale yellow crystalline solid.

Safety Precautions

-

Meldrum's Acid: Causes skin, eye, and respiratory irritation.[10][11] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11][12]

-

Acetone: Highly flammable liquid and vapor. Keep away from ignition sources. It can cause eye irritation.

-

Piperidine: Flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

-

Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use in a fume hood.

-

Dichloromethane: Suspected of causing cancer. Handle in a fume hood and wear appropriate gloves.

Characterization of the Product

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

| Property | Expected Result |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 83-85 °C |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 2.45 (s, 6H, C(CH₃)₂), 1.75 (s, 6H, O-C(CH₃)₂-O) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 162.5 (C=O), 159.0 (C=C(CH₃)₂), 115.0 (C=C(CH₃)₂), 105.0 (O-C(CH₃)₂-O), 28.0 (C(CH₃)₂), 27.5 (O-C(CH₃)₂-O) |

| IR (KBr, cm⁻¹) | ~2990 (C-H stretch), ~1735 (C=O stretch, symmetric), ~1690 (C=O stretch, asymmetric), ~1600 (C=C stretch) |

| HRMS (ESI) | m/z: [M+H]⁺ calculated for C₉H₁₂O₄ + H⁺: 185.0814; Found: 185.0812 |

Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | - Inactive catalyst.- Wet reagents or solvents.- Insufficient reaction time. | - Use fresh piperidine and acetic acid.- Ensure Meldrum's acid and acetone are anhydrous.- Extend the reaction time and continue monitoring by TLC. |

| Low Yield | - Incomplete reaction.- Loss of product during work-up or recrystallization. | - Ensure the reaction has gone to completion via TLC.- Be careful during extractions; avoid vigorous shaking that can lead to emulsions.- Use a minimal amount of hot solvent for recrystallization and cool slowly to maximize crystal formation. |

| Oily Product/Failure to Crystallize | - Presence of impurities.- Residual solvent. | - Purify the crude product using flash column chromatography (silica gel, hexane/ethyl acetate gradient).- Ensure the product is thoroughly dried under high vacuum. |

| Product is colored (dark yellow/brown) | - Side reactions, possibly from impurities in starting materials or prolonged heating. | - Use purified starting materials.- Avoid heating the reaction mixture unless necessary.- The colored product can often be purified by recrystallization, sometimes with the addition of a small amount of activated charcoal. |

Conclusion

The synthesis of this compound via the Knoevenagel condensation is a reliable and high-yielding procedure that provides access to a highly valuable and versatile synthetic intermediate. Understanding the reaction mechanism, adhering to a well-defined protocol, and employing proper characterization techniques are crucial for success. The insights and detailed procedures provided in this guide are intended to empower researchers to confidently synthesize and utilize this compound in their synthetic endeavors, paving the way for new discoveries in medicine and materials science.

References

- Chen, B. et al. (1991). MELDRUM'S ACID IN ORGANIC SYNTHESIS. HETEROCYCLES, 32(3), 529.

-

Knoevenagel condensation of arylaldehydes with meldrum's acid in the... (n.d.). ResearchGate. Retrieved from [Link]

-

Meldrum's Acid MSDS. (n.d.). Alkali Metals Limited. Retrieved from [Link]

-

Knoevenagel condensation. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. (2023, February 13). MDPI. Retrieved from [Link]

-

Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. (2017, May 4). ACS Publications. Retrieved from [Link]

-

MATERIAL SAFETY DATA SHEETS MELDRUMS ACID. (n.d.). Cleanchem Laboratories. Retrieved from [Link]

-

A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. (2021, April 30). UiTM Institutional Repository. Retrieved from [Link]

-

Meldrum's acid. (n.d.). Wikipedia. Retrieved from [Link]

-

Knoevenagel Condensation of Aldehydes with Meldrum's Acid in Ionic Liquids. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Mechanism for synthesis of Meldrum's Acid. (2020, March 11). Chemistry Stack Exchange. Retrieved from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

-

METHYL PHENYLACETYLACETATE FROM MELDRUM'S ACID. (n.d.). Organic Syntheses. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Uses and Synthesis of Meldrum’s acid_Chemicalbook [chemicalbook.com]

- 4. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 5. 2,2-Dimethyl-5-propyl-1,3-dioxane-4,6-dione | 74965-91-6 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. ir.uitm.edu.my [ir.uitm.edu.my]

- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. aksci.com [aksci.com]

- 11. alkalimetals.com [alkalimetals.com]

- 12. cleanchemlab.com [cleanchemlab.com]

A Technical Guide to the Mechanistic Pathways of Isopropylidene Meldrum's Acid Formation and Derivatization

Executive Summary

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) stands as a uniquely reactive and versatile C3 synthon in modern organic synthesis, pivotal in the construction of complex molecular architectures, including pharmaceutical intermediates.[1] Its high acidity and rigid cyclic structure underpin its utility in a vast array of chemical transformations.[2] This guide provides an in-depth exploration of the two core mechanistic processes associated with "isopropylidene Meldrum's acid": first, the foundational synthesis of the Meldrum's acid heterocyclic core itself from malonic acid and acetone; and second, the subsequent formation of C-5 substituted derivatives via the Knoevenagel condensation. By elucidating the underlying principles, causality behind experimental choices, and detailed, replicable protocols, this document serves as a comprehensive resource for professionals leveraging this powerful reagent in research and development.

Introduction: The Unique Reactivity of Meldrum's Acid

First synthesized by Andrew Norman Meldrum in 1908, the compound was initially misidentified until its correct cyclic diester structure was confirmed in 1948.[3][4] The compound is prepared by the condensation of malonic acid with acetone, with the "isopropylidene" group originating from the acetone molecule, making "isopropylidene malonate" a synonym for Meldrum's acid.[2][5]

The exceptional utility of Meldrum's acid stems from the remarkable acidity of the C-5 methylene protons (pKa ≈ 4.97), making it orders of magnitude more acidic than its acyclic analog, dimethyl malonate (pKa ≈ 13).[6] This enhanced acidity is attributed to two primary factors:

-

Conformational Rigidity: The six-membered ring holds the C-5 carbanion, formed upon deprotonation, in a rigid, planar conformation. This geometry ensures optimal orbital overlap and delocalization of the negative charge across the two adjacent carbonyl groups, leading to profound resonance stabilization.[4]

-

Ground-State Destabilization: Advanced calculations have revealed that the ground-state conformation of Meldrum's acid places the σ orbital of the C-H bonds at the C-5 position in perfect alignment with the π* antibonding orbitals of the carbonyl groups. This alignment significantly destabilizes the C-H bond, facilitating proton abstraction.[6]

This inherent reactivity makes Meldrum's acid an ideal substrate for a range of carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation.[6]

Part I: Synthesis of the Meldrum's Acid Core

The standard and most efficient synthesis involves an acid-catalyzed condensation reaction between malonic acid and acetone, using acetic anhydride as a dehydrating agent and reaction promoter.[5][7]

Mechanistic Deep Dive: From Malonic Acid to a Cyclic Diester

The reaction is not a simple acid-catalyzed acetal formation. The role of acetic anhydride is critical and twofold: it serves as a water scavenger and, more importantly, it activates the malonic acid by forming a highly electrophilic mixed anhydride intermediate. The probable mechanism proceeds as follows:

-

Activation of Malonic Acid: One equivalent of malonic acid reacts with acetic anhydride to form a mono-acetic anhydride of malonic acid. This intermediate is significantly more electrophilic than malonic acid itself.[8]

-

Nucleophilic Attack: The enol form of acetone, favored under acidic conditions, acts as a nucleophile and attacks one of the activated carbonyl carbons of the mixed anhydride intermediate.[8][9]

-

Intramolecular Cyclization: The intermediate adduct then undergoes a rapid, irreversible intramolecular cyclization. The remaining free carboxylic acid group attacks the second carbonyl of the mixed anhydride, displacing acetic acid and forming the stable six-membered 1,3-dioxane-4,6-dione ring.[9]

The slow, controlled addition of acetic anhydride is crucial for maximizing yield, as it ensures the mono-acetic anhydride intermediate preferentially reacts with the acetone enolate rather than with another molecule of acetic anhydride to form an undesired di-acetic anhydride.[7][8]

Diagram: Mechanism of Meldrum's Acid Synthesis

Caption: Acid-catalyzed formation of Meldrum's acid via a mixed anhydride intermediate.

Key Reagent Analysis

| Reagent | Role | Causality / Field Insight |

| Malonic Acid | C3 Carboxylic Acid Source | Provides the core dicarbonyl methylene structure. |

| Acetone | Isopropylidene Source | Forms the cyclic ketal that defines the Meldrum's acid structure and imparts its conformational rigidity. |

| Acetic Anhydride | Activating & Dehydrating Agent | Crucially, it forms a highly reactive mixed anhydride with malonic acid, facilitating nucleophilic attack by the weakly nucleophilic acetone enol.[8][9] |

| Sulfuric Acid (cat.) | Acid Catalyst | Protonates carbonyls to increase their electrophilicity and promotes the formation of the acetone enol.[3][10] Iodine has also been reported as an effective catalyst.[11] |

Experimental Protocol: Synthesis of 2,2-Dimethyl-1,3-dioxane-4,6-dione

This protocol is adapted from established literature procedures.[12]

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, combine malonic acid (1.0 eq), acetone (1.2 eq), and acetic anhydride (1.2 eq).

-

Cooling: Cool the stirred solution to 0-5 °C using an ice bath. This is critical to control the exothermic reaction upon catalyst addition.

-

Catalyst Addition: Add concentrated sulfuric acid (approx. 0.03 eq) dropwise to the cold reaction mixture, ensuring the temperature does not rise significantly.

-

Reaction: Maintain the reaction at 0-5 °C with continuous stirring for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation & Quenching: Slowly add cold water (approx. 4 volumes) to the resultant mixture. The product, Meldrum's acid, will precipitate as a white solid.

-

Isolation: Maintain the slurry at 0 °C for an additional hour to maximize precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with cold water and dry under vacuum. The product is often of sufficient purity, but can be recrystallized from acetone or an acetone/hexane mixture for higher purity applications.[13]

Part II: The Knoevenagel Condensation - Forming C-5 Substituted Derivatives

The high acidity of the C-5 protons makes Meldrum's acid a premier active methylene compound for the Knoevenagel condensation, a reaction that forms a C-C double bond through the reaction of an active methylene compound with an aldehyde or ketone.[12][14]

The Core Reaction: Mechanistic Principles

The Knoevenagel condensation is a nucleophilic addition followed by a dehydration (elimination) reaction.[14]

-

Deprotonation: A base, typically a weak amine like piperidine or pyridine, abstracts a proton from the highly acidic C-5 position of Meldrum's acid to generate a resonance-stabilized enolate anion.[15][16] In many cases, the acidity is so high that the reaction can proceed without an added catalyst, particularly with reactive aldehydes.[17]

-

Nucleophilic Addition: The C-5 carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral alkoxide intermediate.

-

Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst or solvent, yielding a β-hydroxy adduct.

-

Dehydration: Under the reaction conditions, this adduct readily undergoes elimination of a water molecule. The C-5 proton is again abstracted, and the resulting carbanion expels the hydroxide leaving group to form the final, thermodynamically stable α,β-unsaturated product, known as an alkylidene or arylidene Meldrum's acid.

Diagram: The Knoevenagel Condensation Mechanism

Caption: Base-catalyzed Knoevenagel condensation of Meldrum's acid with an aldehyde.

Catalysis and Reaction Conditions: A Comparative Analysis

| Catalyst / Condition | Type | Rationale & Application Notes |

| Piperidine / Pyridine | Weak Organic Base | The most common catalysts. Mild basicity is sufficient to deprotonate Meldrum's acid without promoting self-condensation of the aldehyde.[14][15] Often used with a catalytic amount of acetic acid.[18] |

| Ionic Liquids (e.g., [bmim]BF₄) | Green Chemistry | Serve as both the solvent and promoter, allowing for easy catalyst recycling and often enabling the reaction to proceed efficiently at room temperature.[16] |

| Organocatalysts | Green Chemistry | Catalysts like 4,4′-trimethylenedipiperidine can be used in greener protocols, such as under solvent-free ball-milling conditions, offering high efficiency and safety.[19] |

| Catalyst-Free | High Reactivity Condition | With highly electrophilic aldehydes, the inherent acidity of Meldrum's acid is sufficient to drive the reaction forward, simplifying the procedure and purification.[12][17] |

| Solvent | Reaction Medium | Chloroform, ethanol, and water are commonly used.[18][20] The choice depends on reactant solubility and the catalytic system employed. |

Experimental Protocol: Synthesis of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione

This protocol provides a representative example of a base-catalyzed Knoevenagel condensation.[18][20]

-

Reaction Setup: Dissolve Meldrum’s acid (1.0 eq) and benzaldehyde (1.05 eq) in a suitable solvent such as absolute ethanol or chloroform in a round-bottomed flask.

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the stirred solution at room temperature.

-

Reaction: Stir the mixture at room temperature or under gentle reflux (e.g., 60 °C) for 1-2 hours.[21] The reaction progress can be monitored by TLC, observing the consumption of the starting materials and the formation of a new, UV-active spot for the product.

-

Isolation: Upon completion, the product often precipitates directly from the reaction mixture upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold solvent (e.g., ethanol) to remove residual reactants and catalyst. The product is typically obtained in high yield and purity.

Diagram: Experimental Workflow for Knoevenagel Condensation

Caption: Step-by-step workflow for the synthesis of an arylidene Meldrum's acid derivative.

Applications in Medicinal Chemistry and Advanced Synthesis

The derivatives of Meldrum's acid are not merely synthetic curiosities; they are powerful intermediates.

-

β-Keto Esters: Acyl Meldrum's acids readily undergo alcoholysis to produce β-keto esters, which are fundamental building blocks in pharmaceutical synthesis.[7][22]

-

Heterocycle Synthesis: Alkylidene derivatives serve as potent Michael acceptors and dienophiles in Diels-Alder reactions, providing access to a wide variety of complex heterocyclic scaffolds, such as pyridines and pyrimidines.[23][24][25]

-

Thermal Ketene Generation: Upon heating, Meldrum's acid derivatives undergo thermal decomposition to generate highly reactive ketene intermediates, which can be trapped in situ for further transformations.[2][6][26]

-

Biologically Active Molecules: The α,β-unsaturated carbonyl moiety in arylidene Meldrum's acid derivatives is a recognized pharmacophore, and these compounds have been investigated for a range of biological activities.[20]

Conclusion

The formation of isopropylidene Meldrum's acid and its subsequent derivatization via the Knoevenagel condensation are cornerstone reactions in synthetic organic chemistry. A thorough understanding of the underlying mechanisms—from the crucial role of acetic anhydride in activating malonic acid to the base-catalyzed nucleophilic addition-elimination cascade of the Knoevenagel reaction—is paramount for any researcher aiming to exploit these transformations effectively. The high reactivity, predictability, and procedural simplicity of these reactions ensure that Meldrum's acid will remain an indispensable tool for drug development professionals and synthetic chemists engaged in the art of molecular construction.

References

-

Mechanism for synthesis of Meldrum's Acid. (2020). Chemistry Stack Exchange. [Link]

-

Oikawa, Y., Yoshioka, T., Sugano, K., & Yonemitsu, O. (n.d.). ACYLATION OF MELDRUM'S ACID: METHYL PHENYLACETYLACETATE. Organic Syntheses. [Link]

-

Meldrum's acid. (n.d.). Wikipedia. [Link]

-

Meldrum Acid: Properties, Synthesis & Key Applications. (2023). Gunjal Industries. [Link]

-

Poleska-Kedik, B., & Konieczny, M. T. (2007). Acyl Meldrum's acid derivatives: Application in organic synthesis. ResearchGate. [Link]

- Lipshutz, B. H., & Moretti, R. (1986). Process for the preparation of Meldrum's acid.

-

Chen, B. C. (1991). MELDRUM'S ACID IN ORGANIC SYNTHESIS. HETEROCYCLES, 32(3), 529. [Link]

-

A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. (2021). UiTM Journal. [Link]

-

Knoevenagel condensation of arylaldehydes with meldrum's acid in the... (n.d.). ResearchGate. [Link]

-

Synthesis of 2, 2-dimethyl-1, 3-dioxane-4, 6-dione catalyzed by iodine. (2010). ResearchGate. [Link]

-

Ivanov, A. S. (2008). Meldrum's acid and related compounds in the synthesis of natural products and analogs. Royal Society of Chemistry. [Link]

-

Knoevenagel condensation. (n.d.). Wikipedia. [Link]

-

Knoevenagel condensation of various aldehydes 1(a–j) and Meldrum's acid. (n.d.). ResearchGate. [Link]

-

Knoevenagel Condensation of Aldehydes with Meldrum's Acid in Ionic Liquids. (n.d.). Scite. [Link]

-

A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. (2021). UiTM Institutional Repository. [Link]

-

McNab, H. (1978). Meldrum's Acid. Chemical Society Reviews. [Link]

-

Su, C., Chen, Z. C., & Zheng, Q. G. (2003). Knoevenagel Condensation of Aldehydes with Meldrum's Acid in Ionic Liquids. Synthetic Communications, 39(14). [Link]

-

Conceição, C. M. M., et al. (2022). Coordination Polymers As Catalysts in Knoevenagel Condensations: A Critical Review Analysis under Synthesis Conditions and Green Chemistry. Crystal Growth & Design. [Link]

-

Meldrum's acid. (n.d.). Grokipedia. [Link]

-

Meldrum's acid. (2011). No Added Chemicals. [Link]

-

ChemInform Abstract: One Hundred Years of Meldrum′s Acid: Advances in the Synthesis of Pyridine and Pyrimidine Derivatives. (2009). ResearchGate. [Link]

-

Ivanov, A. S., & Granik, V. G. (2009). One hundred years of Meldrum's acid: advances in the synthesis of pyridine and pyrimidine derivatives. PubMed. [Link]

-

is added, and the reaction mixture is stirred at 60 °C for 2 h (Figure 1) . The heterogenous solution first turns yellow upon addition of. (n.d.). Organic Syntheses. [Link]

-

Synthetic Applications of the Pyrolysis of Meldrum's Acid Derivatives. (n.d.). ResearchGate. [Link]

-

Al-Warhi, T., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study. PubMed Central. [Link]

-

Reaction of Meldrum's Acid with an Aminomethylating Agent and Nitroalkanes. (2017). ResearchGate. [Link]

-

Prousek, J. (1991). PREPARATION OF 2,2-DIMETHYL-5-R-1,3-DIOXANE-4,6-DIONE DERIVATIVES. ResearchGate. [Link]

Sources

- 1. Best Meldrum Acid: Properties, Synthesis & Key Applications [gunjalindustries.com]

- 2. Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]

- 3. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 4. ic.unicamp.br [ic.unicamp.br]

- 5. grokipedia.com [grokipedia.com]

- 6. Meldrum's acid [chem-is-you.blogspot.com]

- 7. Meldrum’s acid and related compounds in the synthesis of natural products and analogs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. US4613671A - Process for the preparation of Meldrum's acid - Google Patents [patents.google.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Synthesis methods of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. ir.uitm.edu.my [ir.uitm.edu.my]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION | Journal of Academia [journal.uitm.edu.my]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. One hundred years of Meldrum's acid: advances in the synthesis of pyridine and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. merckmillipore.com [merckmillipore.com]

- 26. researchgate.net [researchgate.net]

physical and chemical properties of 2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid, is a highly versatile synthetic intermediate in organic chemistry.[1] This guide provides a comprehensive overview of its physical and chemical properties, offering insights into its reactivity and applications, particularly for professionals in drug development and chemical research. First synthesized in 1908 by Andrew Norman Meldrum, the compound, commonly known as Meldrum's acid, was initially misidentified. Its correct cyclic diester structure was determined in 1948.[2] Meldrum's acid and its derivatives are valued for their unique reactivity, which stems from a rigid cyclic structure and high acidity.[3][4]

Molecular Structure and Isomerism

The core of this compound is the 2,2-dimethyl-1,3-dioxane-4,6-dione ring. The key feature discussed in this guide is the exocyclic double bond at the 5-position, creating the propan-2-ylidene substituent. This double bond is crucial to the molecule's reactivity.

Caption: Molecular structure of this compound.

Physical Properties

The physical characteristics of this compound are critical for its handling, storage, and application in various experimental setups.

| Property | Value | Source |

| Molecular Formula | C₆H₈O₄ | [2][5][6] |

| Molecular Weight | 144.13 g/mol | [7][8] |

| Appearance | White to pale yellow crystalline solid | [2][5][7] |

| Melting Point | 92-96 °C (decomposes) | [7][9] |

| Solubility | Soluble in water and polar organic solvents like alcohols and acetone. Limited solubility in non-polar solvents. | [2][10] |

| pKa | 4.97 in water | [2][3][7] |

| Density | Approximately 1.25 g/cm³ | [2] |

Storage: It is recommended to store this compound in a refrigerator at 2-8°C.

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the high acidity of the methylene protons at the C-5 position and the strained cyclic diester ring.[2]

Acidity and Enolate Formation

The protons on the carbon between the two carbonyl groups (C-5) are exceptionally acidic for a dicarbonyl compound, with a pKa of 4.97 in water.[2][3] This high acidity is attributed to the rigid conformation of the six-membered ring, which enhances the stability of the corresponding enolate. This facile deprotonation allows the compound to act as a potent nucleophile in various reactions.[2]

Knoevenagel Condensation

A key reaction involving this compound is the Knoevenagel condensation. It readily reacts with aldehydes and ketones in the presence of a base to form 5-arylidene or 5-alkylidene derivatives. This reaction is often a crucial step in the synthesis of more complex molecules.

Thermal Decomposition

Upon heating, this compound and its derivatives can undergo thermal decomposition. This process typically involves the elimination of acetone and carbon dioxide to generate highly reactive ketene intermediates.[2][4] These ketenes can then participate in various cycloaddition and acylation reactions.[2]

Ring-Opening Reactions

The strained 1,3-dioxane-4,6-dione ring is susceptible to nucleophilic attack, leading to ring-opening reactions. For instance, alcoholysis of acylated derivatives yields β-keto esters, a transformation that is highly valuable in organic synthesis.[3][11]

Synthesis

The parent compound, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), is typically synthesized through the condensation of malonic acid with acetone in the presence of acetic anhydride and a catalytic amount of sulfuric acid.[2][12][13] The isopropylidene derivative can then be prepared from Meldrum's acid through a Knoevenagel condensation with acetone.

Caption: General synthesis pathway for the target compound.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the gem-dimethyl protons and the protons of the isopropylidene group. The chemical shift of the methylene hydrogens in the parent Meldrum's acid is found at 3.64 ppm as a singlet. In derivatives, the signals will shift depending on the substitution at the 5-position. For example, in 5-benzyl-2,2-dimethyl-1,3-dioxane-4,6-dione, signals are observed at δ 1.50 (s, 3H) and 1.74 (s, 3H) for the gem-dimethyl groups.[14]

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons, the quaternary carbon of the gem-dimethyl group, the methyl carbons, and the carbons of the propan-2-ylidene substituent. For instance, in 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione, characteristic peaks are observed at δ 27.6 (gem-dimethyl carbons), 104.6 (quaternary carbon), and in the range of 158-164 ppm for the carbonyl and vinylidene carbons.[14]

-

Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would be observed at m/z corresponding to its molecular weight.[6]

Applications in Research and Drug Development

The unique reactivity of this compound and related Meldrum's acid derivatives makes them valuable intermediates in the synthesis of a wide range of compounds.[4]

-

Synthesis of Heterocyclic Compounds: It serves as a key building block for the construction of various heterocyclic scaffolds, which are prevalent in many pharmaceutical agents.[7]

-

Malonic Acid Synthon: It is often used as a synthetic equivalent of malonic acid, facilitating alkylation, acylation, and Knoevenagel condensation reactions with enhanced reactivity compared to simple malonates.[2]

-

Natural Product Synthesis: Its derivatives are employed in the total synthesis of complex natural products and their analogs.[2][4]

-

Medicinal Chemistry: Derivatives of Meldrum's acid have shown promising biological activities, including antibacterial, antifungal, and anticancer effects, making them relevant in medicinal chemistry research.[2]

Safety and Handling

This compound is classified as a skin and serious eye irritant.[7][8]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10]

-

Handle in a well-ventilated area or under a fume hood to avoid inhalation of dust.[5]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[10]

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

Conclusion

This compound is a compound of significant interest in organic synthesis due to its versatile reactivity. Its high acidity, propensity for Knoevenagel condensations, and utility in forming reactive ketene intermediates make it an invaluable tool for chemists in academia and industry. A thorough understanding of its physical and chemical properties is paramount for its effective and safe utilization in the laboratory.

References

- Meldrum's acid - Grokipedia. (n.d.).

- Synthesis of 5-arylidene meldrum's acid derivatives via one pot isopropylidene malonate - UiTM Institutional Repository. (n.d.).

- This compound - MySkinRecipes. (n.d.).

- (PDF) Meldrum's acid - ResearchGate. (n.d.).

- This compound - Cymit Química S.L. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- 2,2-Dimethyl-1,3-dioxane-4,6-dione 98% - Sigma-Aldrich. (n.d.).

- MELDRUM'S ACID IN ORGANIC SYNTHESIS. (n.d.).

- US4613671A - Process for the preparation of Meldrum's acid - Google Patents. (n.d.).

- 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) - Scimplify. (n.d.).

- Meldrum's acid - Wikipedia. (n.d.).

- meldrum's acid - Organic Syntheses Procedure. (n.d.).

- SAFETY DATA SHEET - TCI Chemicals. (n.d.).

- Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione - ChemicalBook. (n.d.).

- Mechanistic Investigation of the Selective Reduction of Meldrum's Acids to β-Hydroxy Acids using SmI2 and H2O - The Royal Society of Chemistry. (n.d.).

- 2,2-Dimethyl-1,3-dioxane-4,6-dione - PubChem - NIH. (n.d.).

- MELDRUM'S ACID (2,2-DIMETHYL-1,3-DIOXANE-4-6-DIONE). (n.d.).

- 2,2-Dimethyl-m-dioxane-4,6-dione - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.).

- 2,2-Dimethyl-1,3-dioxane-4,6-dione - ChemicalBook. (n.d.).

- 1,3-Dioxane-4,6-dione, 2,2-dimethyl- - the NIST WebBook. (n.d.).

Sources

- 1. This compound [myskinrecipes.com]

- 2. grokipedia.com [grokipedia.com]

- 3. researchgate.net [researchgate.net]

- 4. Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 1,3-Dioxane-4,6-dione, 2,2-dimethyl- [webbook.nist.gov]

- 7. 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Online | 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Manufacturer and Suppliers [scimplify.com]

- 8. 2,2-Dimethyl-1,3-dioxane-4,6-dione | C6H8O4 | CID 16249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 12. US4613671A - Process for the preparation of Meldrum's acid - Google Patents [patents.google.com]

- 13. 2,2-Dimethyl-1,3-dioxane-4,6-dione | 2033-24-1 [chemicalbook.com]

- 14. rsc.org [rsc.org]

An In-depth Technical Guide to the Stability and Decomposition of Isopropylidene Meldrum's Acid

Abstract

Isopropylidene Meldrum's acid, formally known as 2,2-dimethyl-1,3-dioxane-4,6-dione, is a cornerstone reagent in modern organic synthesis, valued for its high acidity and unique reactivity.[1][2] This guide provides a comprehensive technical overview of the stability and decomposition pathways of isopropylidene Meldrum's acid and its derivatives. We will delve into its thermal, chemical, and photochemical stability, explore its primary decomposition mechanisms, and provide field-proven experimental protocols for its synthesis and stability assessment. This document is intended for researchers, scientists, and drug development professionals who utilize Meldrum's acid and require a deep, mechanistic understanding of its behavior under various conditions.

Introduction: The Unique Profile of Isopropylidene Meldrum's Acid

First synthesized in 1908 by Andrew Norman Meldrum, the compound now bearing his name was initially misidentified.[3][4][5] It was not until 40 years later that its correct cyclic structure, 2,2-dimethyl-1,3-dioxane-4,6-dione, was established.[1][3][4] This structure imparts a remarkable set of properties that underpin its utility in synthesis.

The molecule consists of a six-membered 1,3-dioxane ring with two carbonyl groups at the C4 and C6 positions and two geminal methyl groups at C2.[2][4] This rigid, strained ring structure is key to its reactivity.[2]

Key Characteristics:

-

High Acidity: Meldrum's acid has a pKa of approximately 4.97 in water, making it unusually acidic for a carbon acid and comparable to carboxylic acids.[1][4][5] This acidity stems from the stability of the resulting enolate, where the negative charge is delocalized over the two carbonyl groups held in a rigid conformation ideal for orbital overlap.[3]

-

Synthetic Versatility: The acidic C5 methylene protons allow for easy deprotonation and subsequent reaction with a wide range of electrophiles, including alkyl halides and acyl chlorides, making it a valuable synthon for malonic acid derivatives.[4][5]

-

Ketene Precursor: Upon heating, Meldrum's acid and its derivatives undergo thermal decomposition to generate highly reactive ketene intermediates, which are pivotal in cycloadditions and acylations.[4][5][6]

Derivatives, particularly 5-alkylidene and 5-acyl Meldrum's acids, extend its synthetic utility even further, serving as powerful electrophiles and dienophiles.[1][7][8]

Stability Profile

Understanding the stability of isopropylidene Meldrum's acid is critical for its effective storage, handling, and application in multi-step syntheses.

Thermal Stability

The most significant stability concern for Meldrum's acid is its propensity for thermal decomposition.

-

Decomposition Onset: Unsubstituted Meldrum's acid begins to decompose upon heating, with significant fragmentation occurring at temperatures above 200 °C.[4][8] The primary decomposition products are acetone, carbon dioxide, and a ketene.[5]

-

Influence of Substitution: The thermal stability is highly dependent on the substitution at the C5 position.

-

5-Alkylidene Derivatives: These derivatives are generally more stable than the parent acid but will also decompose at elevated temperatures to yield substituted ketenes.

-

5,5-Disubstituted Derivatives: These compounds exhibit markedly enhanced stability compared to their less substituted counterparts.[9] However, they still undergo thermolysis to produce a ketene and acetone.[10]

-

-

Thermogravimetric Analysis (TGA): TGA studies show a direct relationship between the electronic nature of substituents and the decomposition temperature. For instance, in a series of acetophenone Meldrum's acids, the decomposition inflection point increases as the substituent's electron-withdrawing strength increases, indicating that electron-donating groups can lower the decomposition temperature.[7]

Chemical Stability

The reactivity of the 1,3-dicarbonyl system dictates its stability in chemical environments.

-

pH and Hydrolytic Stability:

-

Acidic Conditions: Meldrum's acid is susceptible to hydrolysis under acidic conditions, which leads to ring-opening to form malonic acid.[3] Some highly substituted derivatives, however, have shown marked stability even at pH 2 for 24 hours.[11]

-

Basic Conditions: The compound readily undergoes hydrolysis in the presence of base. The reaction proceeds via nucleophilic attack of a hydroxide ion at a carbonyl carbon, leading to ring cleavage.[3][12]

-

-

Stability Towards Nucleophiles: The carbonyl carbons (C4 and C6) are highly electrophilic and susceptible to attack by a wide range of nucleophiles.[3][6] This reactivity is a cornerstone of its synthetic utility but also a point of instability. Reactions with alcohols, amines, and thiols typically result in ring-opening to produce esters, amides, and thioesters of the corresponding malonic acid derivative.[3][12]

-

Photochemical Stability: While the parent Meldrum's acid is relatively stable to light, its diazo derivatives, such as Diazo Meldrum's Acid (DMA), are highly photosensitive.[13] Upon UV irradiation, DMA undergoes complex photochemical transformations, including Wolff rearrangement to form a ketene, or fragmentation to generate a carbene intermediate.[13][14][15] These reactions are often complete within picoseconds.[13]

Core Decomposition Pathways

The decomposition of isopropylidene Meldrum's acid is primarily driven by thermolysis, though hydrolytic and nucleophilic pathways are also significant under specific conditions.

Primary Pathway: Thermolysis to Ketene

The most synthetically useful decomposition is the thermal generation of ketenes. This process occurs via a concerted pericyclic reaction, often described as a retro-Diels-Alder reaction.[1]

Mechanism: Upon heating, the 1,3-dioxane-4,6-dione ring fragments, eliminating acetone and carbon dioxide to generate a highly reactive ketene intermediate. This transformation can be performed in solution to trap the ketene in situ or via flash vacuum pyrolysis to isolate the ketene.[5]

Caption: Thermal decomposition of Isopropylidene Meldrum's Acid.

This pathway is fundamental to many synthetic applications, where the in-situ generated ketene is trapped by nucleophiles or participates in cycloaddition reactions.[4] For example, the reaction of an acylated Meldrum's acid with a vinyl ether proceeds through an acyl ketene intermediate to form pyrandiones.[16]

Secondary Pathway: Hydrolysis

In aqueous environments, particularly under acidic or basic catalysis, the primary decomposition route is hydrolysis.

Mechanism: Nucleophilic attack by water (or hydroxide) on one of the carbonyl groups initiates a ring-opening cascade, ultimately yielding isobutyrylidenemalonic acid, which can further hydrolyze to malonic acid and acetone.

Caption: Hydrolytic decomposition pathway of Meldrum's Acid.

Experimental Protocols & Methodologies

Protocol 1: Synthesis of 5-Arylidene Meldrum's Acid Derivatives

This protocol details a standard Knoevenagel condensation for preparing 5-arylidene derivatives, which are common starting materials for further synthesis.[17]

Materials:

-

Meldrum's acid (1.0 eq)

-

Aromatic aldehyde (1.0 eq)

-

Methanol or Ethanol

-

Optional: Catalyst such as p-toluenesulfonic acid (PTSA) or (PhNH₃)₂CuCl₄.[18]

Procedure:

-

Dissolve Meldrum's acid (e.g., 1.5 mmol) in a minimal amount of solvent (e.g., 5 mL of absolute ethanol) in a round-bottomed flask.[6][18]

-

Add the desired aromatic aldehyde (1.5 mmol) to the solution at room temperature.

-

If using a catalyst, add it at this stage (e.g., 0.85 mol% (PhNH₃)₂CuCl₄).[6][18] For many aldehydes, the reaction proceeds without a catalyst.[17]

-

Stir the reaction mixture at room temperature. A precipitate of the product often forms within 5-60 minutes.[6][18]

-

Continue stirring for 1-2 hours to ensure complete reaction. Monitor completion by Thin Layer Chromatography (TLC).

-

Filter the resulting solid precipitate.

-

Wash the solid with cold ethanol and then water to remove unreacted starting materials.

-

Dry the product under vacuum. The product is often pure enough for subsequent steps without further purification.[17]

Protocol 2: Workflow for Assessing Thermal Stability via TGA

Thermogravimetric Analysis (TGA) is the standard method for quantifying thermal stability.

Caption: Experimental workflow for TGA stability analysis.

Summary of Stability and Reactivity Data

| Property | Value / Observation | Conditions / Notes | References |

| IUPAC Name | 2,2-Dimethyl-1,3-dioxane-4,6-dione | - | [2] |

| Molecular Formula | C₆H₈O₄ | - | [2] |

| Molecular Weight | 144.13 g/mol | - | [2] |

| pKa | 4.97 | In water | [1][4][5] |

| Melting Point | 94-97 °C | Decomposes upon melting | [2][5] |

| Thermal Decomposition | >200 °C | Yields ketene, acetone, CO₂ | [4][8] |

| Hydrolysis | Unstable | Accelerated by acid or base | [3] |

| Reactivity | High | Electrophilic at C4/C6; Nucleophilic (as enolate) at C5 | [3][17] |

Conclusion

Isopropylidene Meldrum's acid is a uniquely reactive and versatile molecule whose utility is intrinsically linked to its stability profile. While its thermal lability is harnessed for the generation of valuable ketene intermediates, its susceptibility to nucleophilic attack and hydrolysis requires careful consideration during reaction design and execution. A thorough understanding of these decomposition pathways allows chemists to exploit its reactivity precisely, enabling the synthesis of complex molecular architectures. The continued development of new reactions involving Meldrum's acid derivatives underscores its enduring importance in the field of organic chemistry.

References

- MELDRUM'S ACID IN ORGANIC SYNTHESIS. Tetrahedron.

- Cracking Meldrum's Acid: Lowering the Temperature - Open Research Repository. Open Research Repository.

- Meldrum's Acid - IC-Unicamp. University of Campinas.

-

Acyl Meldrum's acid derivatives: Application in organic synthesis - ResearchGate . ResearchGate. Available at: [Link]

-

Reaction between alkyl isocyanides and isopropylidene Meldrum's acid in the presence of bidentate nucleophiles - PubMed . PubMed. Available at: [Link]

-

Highly stable Meldrum's acid derivatives for irreversible aqueous covalent modification of amines - PMC - NIH . National Institutes of Health. Available at: [Link]

-

(PDF) Meldrum's acid - ResearchGate . ResearchGate. Available at: [Link]

-

Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study - MDPI . MDPI. Available at: [Link]

-

Best Meldrum Acid: Properties, Synthesis & Key Applications - Gunjal Industries . Gunjal Industries. Available at: [Link]

-

Meldrum's acid - Grokipedia . Grokipedia. Available at: [Link]

-

Mechanism for synthesis of Meldrum's Acid - Chemistry Stack Exchange . Chemistry Stack Exchange. Available at: [Link]

-

Meldrum's acid - Wikipedia . Wikipedia. Available at: [Link]

-

Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study - PubMed Central . National Institutes of Health. Available at: [Link]

-

A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION - UiTM Institutional Repository . UiTM Institutional Repository. Available at: [Link]

-

MicrowavE Assisted hydrolysis of Meldrum'S Acid Derivatives and decarboxylation of Derived Malonic Acids | Request PDF - ResearchGate . ResearchGate. Available at: [Link]

-

synthesis of 5-arylidene meldrum's acid derivatives via one pot isopropylidene malonate - UiTM Institutional Repository . UiTM Institutional Repository. Available at: [Link]

-

Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon-Carbon Bond-Forming Processes - ResearchGate . ResearchGate. Available at: [Link]

-

Reactive Nitrogenous Molecules from Meldrum's Acid Derivatives, Pyrrole-2,3-diones, and Isoxazolones - Sci-Hub . Sci-Hub. Available at: [Link]

-

Thermolysis of 5,5-dialkyl Meldrum's acid to a ketene, and its reactivity towards nucleophiles . ResearchGate. Available at: [Link]

-

Intramolecular decomposition of isopropylidene diazomalonate (diazo Meldrum's acid) | The Journal of Organic Chemistry - ACS Publications . ACS Publications. Available at: [Link]

-

4 - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

-

A Study of the Photochemistry of Diazo Meldrum's Acid by Ultrafast Time-Resolved Spectroscopies | Request PDF - ResearchGate . ResearchGate. Available at: [Link]

-

A study of the photochemistry of Diazo Meldrum's acid by ultrafast time-resolved spectroscopies - PubMed . PubMed. Available at: [Link]

-

Early events in the photochemistry of 5-diazo Meldrum's acid: formation of a product manifold in C–N bound and pre-dissociated intersection seam regions - RSC Publishing . Royal Society of Chemistry. Available at: [Link]

-

Disubstituted Meldrum's Acid: Another Scaffold with SuFEx-like Reactivity - MDPI . MDPI. Available at: [Link]

-

meldrum's acid - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Best Meldrum Acid: Properties, Synthesis & Key Applications [gunjalindustries.com]

- 3. ic.unicamp.br [ic.unicamp.br]

- 4. grokipedia.com [grokipedia.com]

- 5. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Highly stable Meldrum’s acid derivatives for irreversible aqueous covalent modification of amines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. A study of the photochemistry of Diazo Meldrum's acid by ultrafast time-resolved spectroscopies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Early events in the photochemistry of 5-diazo Meldrum's acid: formation of a product manifold in C–N bound and pre-dissociated intersection seam regions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. ir.uitm.edu.my [ir.uitm.edu.my]

- 18. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Meldrum's Acid Derivatives

Foreword: The Unassuming Power of a Mislabeled Molecule

In the landscape of organic synthesis, few reagents have enjoyed a trajectory as fascinating as Meldrum's acid. For researchers and drug development professionals, it stands as a cornerstone—a versatile building block whose unique reactivity has unlocked countless synthetic pathways. Yet, its journey from a misidentified anomaly to an indispensable tool is a compelling narrative of scientific inquiry, correction, and innovation. This guide provides a comprehensive exploration of the discovery, history, and foundational chemistry of Meldrum's acid and its derivatives, offering not just protocols but the causal insights essential for leveraging its full potential in modern research and development.

Part 1: A Serendipitous Discovery and a 40-Year Correction

The Initial Synthesis by Andrew Norman Meldrum

The story begins in 1908 with Scottish chemist Andrew Norman Meldrum.[1][2][3] While working at the University of Manchester, he conducted a condensation reaction between malonic acid and acetone, using acetic anhydride and sulfuric acid as reagents.[1][4][5][6] This experiment yielded a white crystalline solid with a surprisingly high acidity.[1][4]

A Case of Mistaken Identity

Based on its pronounced acidity, Meldrum incorrectly concluded that the new compound was a β-lactone of β-hydroxyisopropylmalonic acid.[1][4][5][6][7] This initial misidentification, published in the Journal of the Chemical Society, stemmed from the compound's pKa of approximately 4.97 in water, which is comparable to that of carboxylic acids like acetic acid.[5][6][8][9][10] For decades, the scientific community accepted this structural assignment.

The Structural Correction: Davidson's Revelation

It was not until 1948, a full forty years later, that the true structure was elucidated.[4][7] David Davidson and Sidney A. Bernhard at the University of Pennsylvania reinvestigated the compound and correctly identified it as 2,2-dimethyl-1,3-dioxane-4,6-dione .[6][8] Their work revealed that the molecule was not a lactone with a free carboxylic acid group but a cyclic diester, a bislactone of 1,3-dioxane.[4][9] This pivotal correction reshaped the understanding of its chemical behavior and paved the way for its extensive use in synthesis.[11][12]

Part 2: The Unique Physicochemical Nature of Meldrum's Acid

The corrected structure explained the compound's reactivity but raised a new question: why was a cyclic malonate derivative so exceptionally acidic? The answer lies in a confluence of structural and electronic factors that stabilize its conjugate base.

Key Physicochemical Properties

| Property | Value |

| IUPAC Name | 2,2-Dimethyl-1,3-dioxane-4,6-dione[13] |

| Molecular Formula | C₆H₈O₄[4][8] |

| Molar Mass | 144.13 g/mol [5][13] |

| Appearance | White crystalline solid[8][13] |

| Melting Point | 94-97 °C (decomposes)[5][8][13] |

| Acidity (pKa) | ~4.97 in water[5][6][8] |

| Solubility | Soluble in polar organic solvents like acetone and ethanol; limited solubility in water.[8][13] |

The "Anomalous" Acidity Explained

Meldrum's acid is approximately 8 orders of magnitude more acidic than its acyclic counterpart, dimethyl malonate (pKa ≈ 13).[1][5] This remarkable acidity, long considered an anomaly, is now understood to be a result of its rigid cyclic structure.

-

Causality Behind the Acidity : The six-membered ring is conformationally locked into a boat-like shape.[9][14] This rigidity forces the C-H bonds at the 5-position (the active methylene group) into an ideal alignment with the pi systems of the two adjacent carbonyl groups. In 2004, theoretical calculations by Ohwada and coworkers revealed that this specific geometry leads to an unusually strong destabilization of the C-H bond in the ground state, facilitating proton abstraction.[5]

-

Conjugate Base Stabilization : Upon deprotonation, the resulting negative charge is extensively delocalized through resonance onto the two carbonyl oxygen atoms, forming a highly stable enolate.[6][10][13] The conformational lock of the ring ensures optimal orbital overlap for this delocalization, a feature absent in flexible acyclic malonates.

Thermal Reactivity: A Gateway to Ketenes

A key feature of Meldrum's acid and its derivatives is their thermal instability. When heated to high temperatures, they undergo a retro-Diels-Alder-type pericyclic reaction, eliminating acetone and carbon dioxide to generate highly reactive ketene intermediates.[4][5][8] This property is widely exploited in organic synthesis, particularly through flash vacuum pyrolysis (FVP), to create these versatile electrophiles for use in cycloadditions and acylations.[4][15]

Part 3: The Synthetic Versatility of Meldrum's Acid Derivatives

The exceptional acidity of the C-5 protons makes Meldrum's acid a potent carbon nucleophile after deprotonation with a mild base. This reactivity is the foundation of its widespread utility.

Core Reactions and Derivative Synthesis

-

Alkylation and Acylation : The enolate of Meldrum's acid readily reacts with electrophiles. Alkylation with alkyl halides or acylation with acyl chlorides at the C-5 position provides a vast library of derivatives.[4][5] These products are valuable intermediates, as subsequent heating in the presence of an alcohol leads to ring-opening, decarboxylation, and the formation of β-keto esters, a cornerstone of the malonic ester synthesis.[4][16]

-

Knoevenagel Condensation : A hallmark reaction is the Knoevenagel condensation with aldehydes and ketones.[6][13] Because of its high acidity, Meldrum's acid does not require a strong base for this transformation; mild bases like piperidine or even catalysts like L-tyrosine are sufficient.[17][18] The reaction proceeds via nucleophilic addition of the Meldrum's acid enolate to the carbonyl carbon, followed by dehydration to yield a stable 5-alkylidene Meldrum's acid derivative.[17] These derivatives are powerful Michael acceptors and dienophiles.

Caption: Mechanism of the Knoevenagel Condensation with Meldrum's Acid.

Applications in Drug Discovery and Natural Product Synthesis

The versatility of Meldrum's acid has made it a key intermediate in the synthesis of a wide range of complex molecules.[15][19][20] Its derivatives have been used to construct heterocyclic scaffolds and have shown promising biological activities, including antibacterial, antifungal, and anticancer effects.[8][12][13] In the pharmaceutical industry, it serves as a precursor for active pharmaceutical ingredients (APIs) and complex drug intermediates.[13][15]

Part 4: Foundational Experimental Protocols

The following protocols are provided as self-validating systems, reflecting standard, field-proven methodologies.

Protocol 1: Synthesis of Meldrum's Acid

This procedure is based on the original method reported by Meldrum, with modern laboratory conventions.

Workflow Diagram

Sources

- 1. clackmannanshire.scot [clackmannanshire.scot]

- 2. Andrew Norman Meldrum - Wikipedia [en.wikipedia.org]

- 3. wikiwand.com [wikiwand.com]

- 4. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 5. Meldrum's acid [chem-is-you.blogspot.com]

- 6. Meldrum's_acid [chemeurope.com]

- 7. acs.org [acs.org]

- 8. grokipedia.com [grokipedia.com]

- 9. iws.inha.ac.kr [iws.inha.ac.kr]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study [mdpi.com]

- 13. Best Meldrum Acid: Properties, Synthesis & Key Applications [gunjalindustries.com]

- 14. researchgate.net [researchgate.net]

- 15. Uses and Synthesis of Meldrum’s acid_Chemicalbook [chemicalbook.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. Meldrum’s acid and related compounds in the synthesis of natural products and analogs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

acidity and pKa of 2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione

An In-depth Technical Guide to the Acidity and pKa of Meldrum's Acid and its Derivatives

Introduction: The Enduring Enigma of Meldrum's Acid

First synthesized in 1908 by Andrew Norman Meldrum, the compound 2,2-dimethyl-1,3-dioxane-4,6-dione, now ubiquitously known as Meldrum's acid, has remained a cornerstone of synthetic organic chemistry.[1][2] Its remarkable utility stems from a peculiar and potent chemical property: an unusually high acidity. When Meldrum first isolated the compound, its tendency to readily donate a proton led him to misidentify it as a carboxylic acid.[1][3] It was not until 1948 that its correct cyclic bislactone structure was confirmed.[1][4]

The acidity of Meldrum's acid is centered on the C5 methylene protons. The reactivity of this site allows for a vast array of chemical transformations, including alkylations, acylations, and Knoevenagel condensations.[5][6] A prime example of this reactivity is its reaction with acetone to form 2,2-Dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione, a versatile synthetic intermediate.[7] This derivative, which lacks the acidic C5 protons, perfectly illustrates the synthetic consequence of the parent compound's unique properties.

This guide provides an in-depth exploration of the structural and electronic origins of Meldrum's acid's anomalous acidity, details experimental and computational methodologies for pKa determination, and contextualizes this property through the synthesis of its isopropylidene derivative.

The Anomalous Acidity of Meldrum's Acid: A Quantitative Perspective

The C-H bond is typically associated with very high pKa values, indicating low acidity. However, the methylene protons at the C5 position of Meldrum's acid exhibit a pKa of approximately 4.97 in aqueous solution, making it as acidic as acetic acid.[1][8] This acidity is orders of magnitude greater than that of structurally related dicarbonyl compounds, an anomaly that puzzled chemists for decades.[1][5]

To fully appreciate this disparity, a comparison with analogous structures is essential.

| Compound | Structure | pKa (Solvent) |

| Meldrum's Acid | 2,2-Dimethyl-1,3-dioxane-4,6-dione | 4.97 (Water)[1] |

| Dimethyl Malonate | Acyclic Ester Analogue | ~13 (Water)[5], 15.9 (DMSO)[9] |

| Dimedone | Cyclic Diketone Analogue | 11.2 (DMSO)[9] |

| Barbituric Acid | Related Heterocycle | ~4.0 (Water) |

The data clearly illustrates that while resonance stabilization of the conjugate base is a factor in all these compounds, it alone cannot account for the 8-orders-of-magnitude increase in acidity of Meldrum's acid compared to dimethyl malonate.[1][5] The explanation lies in a unique convergence of conformational and stereoelectronic effects.

Unraveling the Acidity: Structural Rigidity and Stereoelectronic Effects

The modern understanding of Meldrum's acid's high acidity moves beyond simple resonance arguments to a more nuanced model based on its rigid molecular architecture.

Resonance Stabilization of the Conjugate Base

Upon deprotonation at C5, the resulting carbanion is stabilized by delocalization of the negative charge onto the two adjacent carbonyl oxygen atoms. This is a fundamental contributor to the acidity of all 1,3-dicarbonyl compounds.

Caption: Resonance forms of the Meldrum's acid enolate.

The Critical Role of Conformational Constraint

Theoretical and experimental studies have revealed that Meldrum's acid adopts a rigid boat conformation.[8][10] This rigidity, enforced by the C2 isopropylidene group, is the key to its enhanced acidity. In contrast, acyclic analogues like dimethyl malonate are conformationally flexible.

This enforced conformation leads to a crucial stereoelectronic effect: a ground-state destabilization of the C-H bond. In 2004, Ohwada and coworkers demonstrated that the boat conformation places the antibonding orbital of the C5-H bond (σCH) in perfect alignment for overlap with the antibonding π orbitals of the adjacent carbonyl groups (πCO).[1][9] This hyperconjugative interaction weakens the C-H bond, making the proton easier to remove.

Caption: Destabilizing σCH -> πCO orbital overlap in Meldrum's acid.

In flexible systems like dimethyl malonate, such perfect alignment is not maintained, and the ester groups can rotate to achieve a more stable conformation, which reduces the acidity of the α-protons.[9] Thus, the "anomalous" acidity is not due to unusual stabilization of the anion, but rather a ground-state destabilization of the neutral acid.

Reactivity in Action: Synthesis of this compound

The facile deprotonation of Meldrum's acid makes it an excellent nucleophile for reactions like the Knoevenagel condensation. The reaction with acetone provides a clear demonstration of its acidic nature being harnessed for C-C bond formation, yielding the title compound.[3][11]

Caption: Workflow for the Knoevenagel condensation of Meldrum's acid.

Protocol 3.1: Synthesis via Knoevenagel Condensation

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)

-

Acetone

-

Piperidine (catalyst)

-

Acetic Acid (catalyst)

-

Benzene or Toluene (solvent)

-

Dean-Stark apparatus

Procedure:

-

Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Charging the Flask: To the flask, add Meldrum's acid (1.0 eq), benzene or toluene (to ~0.5 M concentration), and acetone (1.5 eq).

-

Catalyst Addition: Add piperidine (0.1 eq) and acetic acid (0.1 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound as a crystalline solid.

Methodologies for pKa Determination

Accurate determination of pKa is critical for understanding and predicting chemical reactivity. Both experimental and computational methods are employed for this purpose.

Experimental Approaches

Protocol 4.1.1: Potentiometric Titration

This classic method involves monitoring the pH of a solution of the acid as a standardized base is added. The pKa is the pH at the half-equivalence point.

Principle: Based on the Henderson-Hasselbalch equation, when the concentrations of the acid ([HA]) and its conjugate base ([A⁻]) are equal, the pH of the solution is equal to the pKa. This condition occurs at the midpoint of the titration.

Step-by-Step Methodology:

-

Preparation: Prepare a standard solution of Meldrum's acid of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., water or a water/co-solvent mixture). Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Calibration: Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, 10.0).

-

Titration: Place a known volume of the Meldrum's acid solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode.

-

Data Collection: Add the NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette. Record the pH after each addition, allowing the reading to stabilize.

-

Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of maximum slope on the titration curve (or the peak of the first derivative plot). The half-equivalence point is half the volume of titrant required to reach the equivalence point. The pKa is the pH value at this half-equivalence point.

Protocol 4.1.2: Spectrophotometric (UV-Vis) Titration

This method is ideal when the acidic and basic forms of the molecule have distinct UV-Vis absorption spectra.

Principle: The absorbance of a solution containing both the protonated (HA) and deprotonated (A⁻) species is a sum of the absorbances of the individual species, governed by the Beer-Lambert law. By measuring the absorbance at a series of known pH values, the ratio of [A⁻]/[HA] can be determined, and the pKa can be calculated.

Step-by-Step Methodology:

-

Spectrum Scans: Record the UV-Vis spectrum of Meldrum's acid in a highly acidic solution (e.g., 0.1 M HCl, where the species is fully protonated) and a highly basic solution (e.g., 0.1 M NaOH, where it is fully deprotonated) to identify the wavelength of maximum absorbance difference (λmax).

-

Buffer Preparation: Prepare a series of buffer solutions with accurately known pH values spanning the expected pKa (e.g., from pH 3 to pH 7).

-

Sample Preparation: Prepare a set of solutions with a constant total concentration of Meldrum's acid in each of the buffer solutions.

-

Measurement: Measure the absorbance of each solution at the chosen λmax.

-

Analysis: The pKa can be determined by plotting absorbance versus pH and fitting the data to the appropriate sigmoidal curve. Alternatively, it can be calculated for each pH point using the equation: pKa = pH + log[(Amax - A) / (A - Amin)] where A is the absorbance at a given pH, Amax is the absorbance of the basic form, and Amin is the absorbance of the acidic form.

Computational Approaches

In silico methods provide a powerful tool for predicting pKa values, offering insights that can guide experimental design.[12][13] These methods typically rely on calculating the Gibbs free energy change (ΔG) of the deprotonation reaction using a thermodynamic cycle.[14]

Caption: Thermodynamic cycle for computational pKa prediction.

Methodology Overview:

-

Gas-Phase Calculation: The geometry of the acid (HA) and its conjugate base (A⁻) are optimized using a high-level quantum mechanical method (e.g., Density Functional Theory, DFT). The gas-phase Gibbs free energy of deprotonation (ΔG°gas) is then calculated.[13][14]